![molecular formula C17H18N2OS B5888827 4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiadiazole derivatives and has been found to exhibit anti-inflammatory properties.
作用機序
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole exerts its anti-inflammatory effects by inhibiting the activity of IKKβ, a protein kinase that activates NF-κB. IKKβ phosphorylates IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. The phosphorylation of IκBα leads to its degradation, resulting in the translocation of NF-κB to the nucleus and the activation of pro-inflammatory genes. This compound inhibits the activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). It has also been found to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a crucial role in the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has several advantages as a research tool. It is a specific inhibitor of IKKβ and does not inhibit other kinases, making it a useful tool for studying the role of IKKβ in various biological processes. It has also been found to exhibit low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations as a research tool. It has poor solubility in water, which can limit its use in some experiments. It also has a short half-life, which can affect its efficacy in in vivo experiments.
将来の方向性
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and autoimmune diseases. Future research should focus on exploring the efficacy of this compound in animal models of these diseases and in clinical trials. The development of more potent and selective inhibitors of IKKβ could also lead to the discovery of new therapeutic targets for the treatment of inflammatory diseases. Additionally, the use of this compound as a research tool could help elucidate the role of IKKβ in various biological processes and identify new pathways for drug development.
合成法
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole can be synthesized through a multistep process involving the reaction of 4-isopropyl-3-methylphenol with benzoyl chloride, followed by the reaction of the resulting compound with 2-aminothiophenol. The final product is obtained through the reaction of the intermediate with formaldehyde and hydrochloric acid.
科学的研究の応用
4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of a transcription factor called nuclear factor kappa B (NF-κB). NF-κB is known to play a crucial role in the regulation of immune response, inflammation, and cell survival. The inhibition of NF-κB activity by this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
特性
IUPAC Name |
4-[(3-methyl-4-propan-2-ylphenoxy)methyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11(2)15-8-7-14(9-12(15)3)20-10-13-5-4-6-16-17(13)19-21-18-16/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWZYPAZBQOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC3=NSN=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)
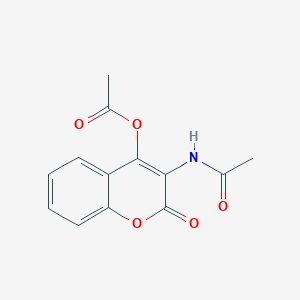
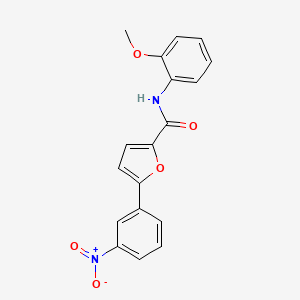
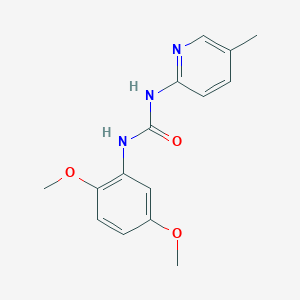
![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
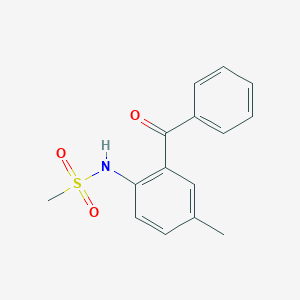
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)
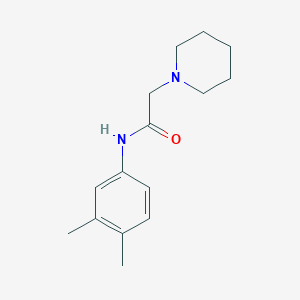
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)
